![molecular formula C16H16BrN5 B6458983 6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549051-21-8](/img/structure/B6458983.png)
6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline” is a compound that has shown significant antipromastigote activity . It is more active than miltefosine and amphotericin B deoxycholate, which are standard drugs .
Synthesis Analysis
The compound was synthesized as part of a study on hydrazine-coupled pyrazole derivatives . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of the compound includes a 4-methyl-1H-pyrazol-1-yl group and a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl group .Applications De Recherche Scientifique
- Researchers have explored the antibacterial potential of similar imidazole derivatives. The presence of the pyrazole moiety may enhance its antimicrobial properties . Investigating its effectiveness against specific bacterial strains could be valuable.
- The pyrazole ring is associated with neuroprotective properties. Researchers have targeted enzymes like acetylcholinesterase (AChE) in neurodegenerative disorders . Investigating this compound’s impact on AChE inhibition could be insightful.
- The presence of the pyrazole ring suggests potential interactions with liver enzymes. Investigating its inhibitory effects on liver alcohol dehydrogenase (ADH) could be relevant for alcohol metabolism studies .
Antibacterial and Antimycobacterial Activity
Neurodegenerative Disorders Research
Inhibition of Liver Alcohol Dehydrogenase
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It’s likely that it interacts with its targets (potentially egfr and her2) to inhibit their activity . This inhibition could lead to a disruption in the normal functioning of these proteins, resulting in the desired therapeutic effects.
Biochemical Pathways
Given the potential targets, it’s likely that it affects pathways related to cell growth and proliferation, as egfr and her2 are commonly involved in these processes .
Pharmacokinetics
Similar compounds are often designed to be highly soluble in water and other polar solvents, which can impact their absorption, distribution, metabolism, and excretion .
Result of Action
Given its potential targets, it’s likely that it results in the inhibition of cell growth and proliferation .
Safety and Hazards
While specific safety and hazards data for this compound are not available, similar compounds like 4-Bromo-1-methyl-1H-pyrazole and Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate have been classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . They require precautionary measures such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-bromo-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-11-5-19-22(7-11)10-12-8-21(9-12)16-18-6-13-4-14(17)2-3-15(13)20-16/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVIQMJLSXHELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=C4C=C(C=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.